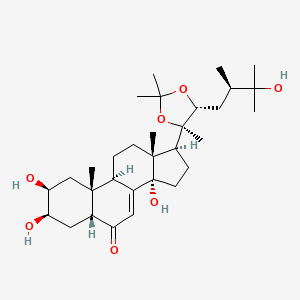

Makisterone A 20,22-monoacetonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Makisterone A 20,22-monoacetonide involves detailed organic chemistry processes that are crucial for producing this compound in a laboratory setting. Although specific synthesis methods for this compound are not directly mentioned, the synthesis of related ecdysteroids involves complex organic reactions, indicating the sophisticated approaches required for such molecules (Savchenko et al., 2019).

Molecular Structure Analysis

Makisterone A is characterized by its unique molecular structure, which includes a 28-carbon skeleton distinct from the more common 27-carbon ecdysteroids. This structural distinction is crucial for its biological activity and is a focus of molecular structure analyses. The presence of a methyl group at the C-24 position differentiates Makisterone A from other moulting hormones (Feldlaufer & Svoboda, 1986).

Chemical Reactions and Properties

Makisterone A undergoes various chemical reactions, including conversions and metabolic processes within organisms. Its ability to stimulate cuticle synthesis and inhibit vitellogenesis, as observed in certain insect species, highlights its potent biological activity compared to other ecdysteroids (Aldrich, Svoboda, & Thompson, 1981).

Physical Properties Analysis

The physical properties of Makisterone A, such as solubility, melting point, and specific optical rotation, are essential for understanding its behavior in biological systems and its extraction and purification from natural sources. These properties are determined through sophisticated analytical techniques, including chromatography and mass spectrometry.

Chemical Properties Analysis

Makisterone A's chemical properties, including its reactivity and interactions with biological molecules, are central to its role as a molting hormone in insects and other arthropods. Its activity as a potent ecdysteroid influences processes like molting and development, underscoring the importance of its chemical nature (Feldlaufer, Herbert, Svoboda, Thompson, & Lusby, 1985).

Scientific Research Applications

Role in Insect Development and Physiology

Makisterone A has been identified as a crucial molting hormone in insects. Research indicates that it plays a significant role in the development stages of insects, such as Drosophila larvae, where it functions alongside other ecdysteroids to regulate molting processes. The presence of makisterone A in Drosophila larvae suggests its potential as an additional molting hormone, with its production possibly influenced by dietary sterol composition (Redfern, 1984). Furthermore, makisterone A has been found to be more active than 20-hydroxyecdysone, another key ecdysteroid, in certain insect species, influencing processes like cuticle synthesis and vitellogenesis inhibition (Aldrich, Svoboda, & Thompson, 1981).

Occurrence in Plants

Makisterone A and its derivatives have also been identified in various plant species, suggesting a broader ecological role. The compound has been isolated from the stems of Diploclisia glaucescens, marking the first report of paristerone 20,22 monoacetonide, a related compound, from a natural source (Huang Xiao, 2003). Additionally, makisterone C-20,22-acetonide, a related ecdysteroid, has been found in the leaves and flowers of Rhaponticum uniflorum, further indicating the presence of these compounds in the plant kingdom and their potential biological significance (Olennikov, 2018).

Implications in Biological Studies

The study of makisterone A and its derivatives extends to their potential applications in biological research, including the development of specific assays for their detection and quantification in biological samples. For instance, the development of an enzymatic tracer for an enzyme immunoassay of makisterone A demonstrates the advancements in analytical techniques for studying these compounds (Royer et al., 1993).

Mechanism of Action

Target of Action

Makisterone A 20,22-monoacetonide is a type of ecdysteroid . Ecdysteroids are a class of steroid hormones that play a crucial role in arthropod development.

Mode of Action

Ecdysteroids typically bind to ecdysone receptors, triggering a cascade of gene expression changes that regulate various developmental processes .

Biochemical Pathways

Ecdysteroids are known to influence several pathways related to growth and development in arthropods .

Pharmacokinetics

The compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc .

Result of Action

Ecdysteroids are known to regulate a variety of biological processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

Factors such as temperature, ph, and light exposure can potentially affect the stability and activity of many chemical compounds .

Biochemical Analysis

Biochemical Properties

Makisterone A 20,22-monoacetonide plays a significant role in biochemical reactions, particularly those involving molting and development in insects. It interacts with the ecdysone receptor, a nuclear receptor that regulates gene expression in response to ecdysteroids. The binding of this compound to the ecdysone receptor triggers a cascade of gene expression changes that are essential for molting and metamorphosis. Additionally, this compound has been shown to interact with various enzymes involved in steroid metabolism, further influencing its biochemical activity .

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It influences cell signaling pathways by activating the ecdysone receptor, leading to changes in gene expression that are crucial for cell differentiation and development. In insect cells, this compound has been observed to promote cell proliferation and differentiation, particularly in tissues undergoing molting and metamorphosis. Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in steroid biosynthesis and degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ecdysone receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences known as ecdysone response elements. This interaction leads to the recruitment of coactivators and the initiation of transcription of target genes. The resulting changes in gene expression drive the physiological processes associated with molting and development. Additionally, this compound may influence other signaling pathways and enzymatic activities through its interactions with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of prolonged exposure. Degradation products of this compound may also exhibit biological activity, further complicating the temporal dynamics of its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes normal molting and development, while higher doses can lead to accelerated or abnormal development. Threshold effects have been observed, where a minimum concentration of this compound is required to elicit a biological response. At very high doses, toxic or adverse effects may occur, including disruptions in normal development and metabolic imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to steroid biosynthesis and degradation. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the hydroxylation and oxidation of steroid molecules. These interactions can influence the metabolic flux and levels of various metabolites, ultimately affecting the physiological processes regulated by ecdysteroids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester or transport it to specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity. It is often localized to the nucleus, where it interacts with the ecdysone receptor and other transcriptional regulators. Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles or compartments within the cell, further influencing its function and activity .

properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-[(2R)-3-hydroxy-2,3-dimethylbutyl]-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O7/c1-17(26(2,3)35)13-25-30(8,38-27(4,5)37-25)24-10-12-31(36)19-14-21(32)20-15-22(33)23(34)16-28(20,6)18(19)9-11-29(24,31)7/h14,17-18,20,22-25,33-36H,9-13,15-16H2,1-8H3/t17-,18+,20+,22-,23+,24+,25-,28-,29-,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIPVDOBTYKPCE-RTYUKWHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(OC(O1)(C)C)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]1[C@@](OC(O1)(C)C)(C)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5α-N-Acetyl-2'H-androst-16-en-2-eno[3,2-c]pyrazol-17-ol Acetate](/img/no-structure.png)